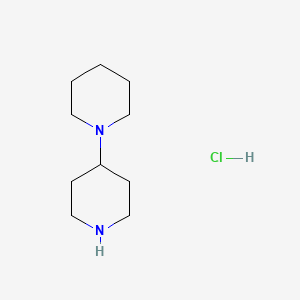

1,4'-Bipiperidine hydrochloride

Description

Evolution of Synthetic Methodologies for 1,4'-Bipiperidine Hydrochloride and its Precursors

The synthesis of this compound and its precursors has evolved to improve yield, purity, and efficiency. A common starting material for these syntheses is 4-piperidinopiperidine (B42443). evitachem.comgoogle.com

One established method involves the reaction of 4-piperidinopiperidine with phosgene (B1210022), or its safer solid equivalents diphosgene or triphosgene (B27547), in a suitable solvent like methylene (B1212753) chloride. google.com This reaction leads to the formation of [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride, a key intermediate. google.com The use of methylene chloride as a solvent is advantageous as it allows for effective removal of impurities through distillation, ultimately leading to a high-purity product. google.com

Another synthetic approach involves the palladium-catalyzed aminocarbonylation of piperidine (B6355638) derivatives. evitachem.com This method offers a versatile way to introduce various substituents onto the piperidine scaffold. evitachem.com The synthesis of 1,4'-bipiperidine derivatives can also be achieved through the reductive amination of 1-(quinoline-4-carbonyl)piperidin-4-ones with ethyl piperidine-3-carboxylate hydrochloride. nih.gov

The hydrogenation of pyridine (B92270) precursors is a fundamental and widely used method for producing the piperidine ring structure. nih.gov This process, often requiring transition metal catalysts and specific reaction conditions, has been refined over the years to achieve higher stereoselectivity, which is crucial for the synthesis of specific isomers of piperidine derivatives. nih.gov

Furthermore, the synthesis of related structures, such as benzyl (B1604629) [2,4'-bipiperidine]-1-carboxylate hydrochloride, highlights the modular nature of these synthetic strategies, allowing for the creation of a diverse range of bipiperidine-containing molecules. smolecule.com

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

This compound and its derivatives serve as pivotal intermediates in the construction of a wide array of complex and biologically active molecules. evitachem.comchemshuttle.com The bifunctional nature of the bipiperidine scaffold allows for its incorporation into larger molecular frameworks through various chemical transformations.

A prominent example of its application is in the synthesis of the anticancer drug Irinotecan (B1672180). google.comjindunchem-med.com In this multi-step synthesis, a derivative of 1,4'-bipiperidine, specifically [1,4']bipiperidinyl-1'-carbonyl chloride, is reacted with 7-ethyl-10-hydroxy camptothecin (B557342) to form the final drug molecule. google.com The purity of the bipiperidine intermediate is critical for achieving a high yield and purity of Irinotecan. google.com

Beyond its role in synthesizing established drugs, this compound is a valuable building block in the development of novel therapeutic agents. For instance, it has been incorporated into molecules designed as modulators of chemokine receptors, which are targets for treating inflammatory conditions like asthma and rhinitis. evitachem.com The bipiperidine moiety is also a key structural element in the synthesis of sigma-1 receptor ligands, which are being investigated for their potential in cancer therapy. nih.gov

The versatility of this compound as an intermediate is further demonstrated by its use in synthesizing complex benzodiazepine (B76468) derivatives through palladium-catalyzed aminocarbonylation reactions. evitachem.com Additionally, it is a precursor in the synthesis of inhibitors for enzymes like Acetyl-CoA carboxylase, which are targets for metabolic diseases. nih.gov

Broader Significance of Piperidine Derivatives in Organic Chemistry

The piperidine ring is a ubiquitous structural motif in organic and medicinal chemistry, contributing significantly to the diversity and biological activity of a vast number of compounds. wikipedia.orgnih.govnih.govijnrd.org This six-membered nitrogen-containing heterocycle is a core component of numerous alkaloids, which are naturally occurring compounds with a wide range of physiological effects. wikipedia.orgnih.gov

In the realm of synthetic chemistry, piperidine and its derivatives are indispensable tools. They are frequently used as bases and solvents in various chemical reactions. wikipedia.org For example, N-formylpiperidine serves as a polar aprotic solvent, while sterically hindered piperidines like 2,2,6,6-tetramethylpiperidine (B32323) are employed as non-nucleophilic bases. wikipedia.org Piperidine itself is widely used in the Stork enamine alkylation reaction, a fundamental carbon-carbon bond-forming reaction. wikipedia.org

The pharmacological importance of piperidine derivatives is vast and continues to expand. ijnrd.org These compounds exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and central nervous system effects. ijnrd.orgresearchgate.net The inclusion of the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its membrane permeability and receptor binding affinity. researchgate.net This makes piperidine derivatives a favored component in the design and synthesis of new pharmaceutical agents. nih.govnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h10-11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUGYRNPPGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-60-2 | |

| Record name | 1,4′-Bipiperidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4876-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 1,4 Bipiperidine Hydrochloride and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Bipiperidine Scaffolds

The construction of the carbon-nitrogen (C-N) bond is a fundamental step in the synthesis of bipiperidine scaffolds. Various methodologies have been developed to achieve this transformation efficiently and with high yields. These methods often involve the coupling of two piperidine (B6355638) rings or the functionalization of a pre-existing bipiperidine core. The formation of C-N bonds is a prevalent transformation in the synthesis of numerous organic compounds, including pharmaceuticals and functional materials. mdpi.comnih.gov

Nucleophilic Substitution Reactions with Chlorocarbonyl Agents (e.g., Phosgene (B1210022), Diphosgene, Triphosgene)

A common and effective method for creating a C-N bond in the synthesis of 1,4'-bipiperidine derivatives involves the use of chlorocarbonyl agents like phosgene, diphosgene, or triphosgene (B27547). google.com These reagents react with the secondary amine of a piperidine to form a carbamoyl (B1232498) chloride, which is a key intermediate.

In a typical synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride, 4-piperidinopiperidine (B42443) is reacted with phosgene in a suitable solvent such as methylene (B1212753) chloride. google.com Diphosgene or triphosgene can also be utilized, as they convert to phosgene in the presence of amines. google.com The use of methylene chloride as a solvent is advantageous as it allows for the removal of impurities through distillation at controlled temperatures, leading to a high yield and purity of the final product. evitachem.com This method is particularly important for the industrial production of intermediates required for the synthesis of complex pharmaceuticals like irinotecan (B1672180). google.com

The reaction of a piperidine derivative with a chlorocarbonyl agent is a type of nucleophilic substitution, a fundamental reaction in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

Table 1: Nucleophilic Substitution with Chlorocarbonyl Agents

| Reactant | Reagent | Product | Significance |

|---|

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides and related structures, including those incorporating the 1,4'-bipiperidine scaffold. acs.orgchemistryviews.orguc.pt This reaction involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov

A notable application of this methodology is the synthesis of a (2S)-7-(4,4'-bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid derivative. In this synthesis, a 7-bromo- or 7-iodo-1,4-benzodiazepine is reacted with N-Cbz-4,4'-bipiperidine hydrochloride under palladium-catalyzed aminocarbonylation conditions to efficiently introduce the bipiperidinylcarbonyl moiety. acs.org This demonstrates the utility of palladium catalysis in constructing complex molecules from 1,4'-bipiperidine building blocks. evitachem.com

Recent advancements in this area focus on the use of CO surrogates to avoid handling toxic carbon monoxide gas. chemistryviews.org For instance, formic acid and carbodiimides can be used to generate CO in situ. chemistryviews.org The efficiency of these reactions can be influenced by the choice of ligands, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) and bidentate ligands such as Xantphos being commonly employed. uc.ptdiva-portal.org

Table 2: Palladium-Catalyzed Aminocarbonylation

| Aryl Halide | Amine | Catalyst System | Product |

|---|---|---|---|

| 7-Bromo-1,4-benzodiazepine | N-Cbz-4,4'-bipiperidine hydrochloride | Pd(OAc)2 / Ligand | 7-(4,4'-Bipiperidinylcarbonyl)-1,4-benzodiazepine derivative. acs.org |

| Aryl Iodide | Amidine | Pd(OAc)2 / PPh3 | Acyl amidine. diva-portal.org |

Transition Metal-Catalyzed Coupling Reactions for Bipyridine Systems

Transition metal-catalyzed cross-coupling reactions are fundamental for the synthesis of bipyridine and bipiperidine systems. mdpi.commdpi-res.com These reactions, including Suzuki, Negishi, and Stille couplings, are highly effective for forming C(sp²)–C(sp²) bonds. mdpi.com While these methods are more commonly associated with the synthesis of bipyridines, the principles can be extended to bipiperidine systems, particularly when starting from unsaturated precursors.

The Suzuki coupling, which utilizes a palladium catalyst and a boronic acid derivative, is a widely used method for constructing bipyridine structures. mdpi.compreprints.org A significant challenge in these reactions is the potential for the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. preprints.org The design of the catalytic system is therefore crucial for achieving high yields. preprints.org

Other transition metals like nickel have also been employed in C-N bond formation. google.com Visible-light-driven nickel catalysis has emerged as a mild and efficient method for constructing carbon-heteroatom bonds. rsc.org These reactions can proceed through high-valent nickel complexes or photoexcited nickel complexes. rsc.org

Precursor Synthesis and Functionalization Approaches

The efficient synthesis of 1,4'-bipiperidine hydrochloride and its derivatives relies heavily on the availability of suitable precursors and effective functionalization strategies.

Synthesis of 4-Piperidinopiperidine Derivatives

4-Piperidinopiperidine is a key starting material for the synthesis of this compound and its derivatives. google.comevitachem.comlongdom.org Several synthetic routes to this precursor have been developed.

One approach involves a multi-step synthesis starting from benzylamine (B48309) and polymethylmethacrylate, proceeding through a series of reactions including 1,4-addition, Dieckmann condensation, hydrolysis, decarboxylation, and ultimately hydrogenolysis to yield 4-piperidinopiperidine. google.com Another method involves the reaction of 1-benzyl-4-piperidinone with piperidine to form an enamine, which is then reduced. google.com The synthesis of various 4-piperidinopiperidine derivatives has been reported for the exploration of their pharmacological activities. longdom.orgresearchgate.net

Protection and Deprotection Strategies (e.g., Silylation, Boc-protection)

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org In the context of 1,4'-bipiperidine synthesis, protection and deprotection strategies are crucial for selective functionalization. smolecule.com

Silylation: One synthetic route to 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride involves the initial protection of the secondary amine of 4-piperidinopiperidine with a trialkylsilyl halide, such as trimethylsilyl (B98337) chloride. google.com The resulting silylated intermediate then reacts with carbon dioxide to form a carbamate (B1207046) derivative, which is subsequently converted to the desired product using a chlorinating agent like thionyl chloride. google.com

Boc-protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under acidic conditions. creative-peptides.comresearchgate.net In the synthesis of derivatives of [1,4']bipiperidinyl-4-carboxylic acid ethyl ester, a Boc-protected precursor, 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate, is deprotected using HCl in ethyl acetate (B1210297). chemicalbook.com This strategy allows for the selective deprotection of one nitrogen atom while the other remains functionalized, enabling further synthetic modifications. The Boc group is stable to basic conditions, making it compatible with other protecting groups like Fmoc in orthogonal protection schemes. organic-chemistry.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phosgene |

| Diphosgene |

| Triphosgene |

| 4-Piperidinopiperidine |

| [1,4']Bipiperidinyl-1'-carbonyl chloride hydrochloride |

| Irinotecan |

| (2S)-7-(4,4'-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid |

| N-Cbz-4,4'-bipiperidine hydrochloride |

| Triphenylphosphine (PPh3) |

| Xantphos |

| Benzylamine |

| Polymethylmethacrylate |

| 1-Benzyl-4-piperidinone |

| Trimethylsilyl chloride |

| 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride |

| Thionyl chloride |

| tert-Butoxycarbonyl (Boc) |

| [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester |

| 1'-tert-Butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate |

Carbamate Formation as an Intermediate Step

The synthesis of this compound and its derivatives often employs the formation of a carbamate intermediate. This strategic step provides a versatile and controllable pathway to the desired product. One documented method begins with 4-piperidinopiperidine, which is reacted with a trialkylsilyl halide to form a trialkylsilyl derivative. This derivative then reacts with carbon dioxide to produce a carbamate derivative. Subsequent treatment of this carbamate with a chlorinating agent like thionyl chloride or phosgene yields this compound. evitachem.com

Another approach involves the reaction of 2-aminobiphenyl (B1664054) with methyl chloroformate in a solvent such as tetrahydrofuran (B95107) (THF) under basic conditions to form a methyl carbamate intermediate. This intermediate can then be reacted with other molecules, such as 1-benzyl-4-hydroxypiperidine, to create more complex carbamate-functionalized bipiperidine derivatives. The use of carbamate intermediates is advantageous as it allows for the systematic construction of the target molecule and can facilitate purification. Carbamates are also utilized as protecting groups in multi-step syntheses, highlighting their importance in the strategic synthesis of complex molecules. niscpr.res.in

The following table summarizes a synthetic route for carbamate derivatives adaptable for bipiperidine compounds:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminobiphenyl, Methyl chloroformate | Tetrahydrofuran (THF), Basic conditions, Ice-water bath (2 hours) | Methyl [1,1'-biphenyl]-2-yl carbamate |

| 2 | Methyl [1,1'-biphenyl]-2-yl carbamate, 1-Benzyl-4-hydroxypiperidine | Suitable solvent, Controlled temperature | 1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-yl carbamate |

Table 1: Synthetic Route for Carbamate Derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

The choice of solvent is critical in the synthesis of this compound, particularly in the reaction of 4-piperidinopiperidine with phosgene. The use of methylene chloride as a solvent has been shown to significantly reduce the formation of dimer impurities, a common issue with other solvents like toluene (B28343), benzene, or tetrahydrofuran. google.com This leads to a higher yield and improved quality of the final product. google.com

Furthermore, the purification process can be enhanced by using an additional distillation solvent. After the initial reaction in methylene chloride, adding a solvent like acetonitrile (B52724) allows for the distillation temperature to be raised to between 50°C and 70°C. google.com This higher temperature facilitates the removal of other impurities. google.com For instance, when acetonitrile is used, the final distillation temperature can reach 60°C to 65°C. evitachem.comgoogle.com The selection of an appropriate solvent system is a key factor in achieving high product purity. biotage.com

The following table illustrates the impact of different solvents on the formation of impurities in the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride, a precursor to the hydrochloride salt:

| Solvent(s) | Dimer Impurity Formation | Reference |

| Methylene Chloride | Dramatically reduced amounts | google.com |

| Toluene | Considerable amounts | google.com |

| Benzene | Considerable amounts | google.com |

| Tetrahydrofuran and Hexane | Not specified, but noted as used in prior art | google.com |

Table 2: Effect of Solvent on Impurity Formation.

Precise control over temperature and the molar ratios of reactants (stoichiometry) is essential for maximizing yield and minimizing side reactions. In the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride from 4-piperidinopiperidine and phosgene, maintaining a low temperature, typically between 0–5°C, during the introduction of phosgene is crucial to manage the exothermic nature of the reaction.

In other related syntheses, such as the formation of carbamate derivatives, conducting the reaction in an ice-water bath emphasizes the importance of temperature control. Similarly, in the stepwise synthesis of [1,4'-Bipiperidin]-2-one, maintaining the temperature below 75°C is critical to prevent unwanted side reactions. The stoichiometry, or the specific ratio of reactants, must also be carefully managed. For instance, using an excess of certain reactants can help to drive the reaction to completion and improve yields. Systematic investigations have shown that reaction temperature is a key parameter influencing product formation in the synthesis of related bipiperidine-based compounds. d-nb.info

The table below provides examples of temperature control in related synthetic steps:

| Reaction | Temperature | Purpose | Reference |

| Phosgene addition to 4-piperidinopiperidine | 0–5°C | Control exothermicity | |

| Carbamate formation | Ice-water bath | Optimize yield | |

| Ring-opening of an epoxide | Below 75°C | Avoid side reactions | |

| Dimer formation mitigation | Below 10°C | Minimize impurity |

Table 3: Examples of Temperature Control in Synthesis.

Several strategies have been developed to mitigate the formation of this dimer. As previously mentioned, the use of methylene chloride as a solvent is a primary method for reducing dimer formation to less than 5%, and in some cases, even below 1%. google.com Maintaining low temperatures, specifically below 10°C, during the synthesis is another effective measure to minimize dimerization. Furthermore, a patented process highlights the importance of carefully monitoring reaction conditions and reactant quantities to prevent the formation of the dimer impurity. google.com This process may involve using a high molar ratio of triphosgene relative to the 4-piperidinopiperidine substrate. google.com

The following table outlines key strategies for mitigating dimer impurity formation:

| Mitigation Strategy | Description | Reference |

| Solvent Selection | Using methylene chloride as the reaction solvent. | google.com |

| Temperature Control | Maintaining the reaction temperature below 10°C. | |

| Stoichiometric Control | Utilizing a high molar ratio of triphosgene to the substrate. | google.com |

| Process Monitoring | Careful monitoring of reaction conditions and reactant quantities. | google.com |

Table 4: Strategies to Mitigate Dimer Impurity Formation.

Advanced Purification and Isolation Techniques for Research Applications

For research applications, achieving a high degree of purity for this compound is paramount. This often requires the use of advanced purification and isolation techniques beyond simple crystallization.

Chromatographic methods are powerful tools for the purification of this compound and its derivatives. Column chromatography, a fundamental technique in organic synthesis, is often employed for purification after a reaction. youtube.com This method involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a suitable solvent system to separate the desired compound from impurities. youtube.com

For more demanding research applications requiring very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. sigmaaldrich.comnih.gov Reverse-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of polar compounds like 1,4'-Bipiperidine derivatives. sielc.comsld.cu In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comsld.cu This technique is highly sensitive and can be scaled up for preparative separations to isolate pure compounds for further research. sielc.com

The table below details typical parameters for the HPLC analysis of a related bipiperidine compound:

| Parameter | Specification | Reference |

| Column | Reverse Phase (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Analytical and preparative separation for impurity isolation | sielc.com |

Table 5: Typical HPLC Parameters for Bipiperidine Compound Analysis.

Recrystallization Strategies for Hydrochloride Salts

The purification of 1,4'-bipiperidine and its derivatives, particularly in their hydrochloride salt forms, is a critical step to ensure high purity for subsequent synthetic applications, notably in the pharmaceutical industry. The stability of the hydrochloride salt makes it a preferred form for handling and purification compared to the free base. google.com Crystallization is a powerful technique for achieving high purity, and various strategies have been developed for the hydrochloride salts of bipiperidine compounds.

The choice of solvent is paramount for effective recrystallization. A suitable solvent should dissolve the compound at an elevated temperature but exhibit low solubility at cooler temperatures, allowing for the recovery of purified crystals upon cooling. For [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride, a key intermediate, crystallization from an aprotic solvent such as toluene has been reported as an effective purification method. google.com The process may also involve the use of other aprotic solvents like acetonitrile, where the reaction solvent is removed by distillation with the aid of an additional solvent to increase the distillation temperature, ensuring the removal of volatile impurities and promoting crystallization of the desired hydrochloride salt in high purity. google.com

For other derivatives, such as [1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride, specific procedures involving controlled temperature and time have been outlined. One method involves refluxing the amide in concentrated hydrochloric acid, followed by a controlled cooling phase to 0–30 °C and allowing the solution to stand for an extended period of 24 to 54 hours to facilitate complete crystallization. Another approach for related ester derivatives involves dissolving the compound in a solvent like ethyl acetate and adding aqueous hydrochloric acid, followed by stirring and concentration under reduced pressure to isolate the hydrochloride salt. chemicalbook.com The general principle involves creating a supersaturated solution from which the pure salt can selectively crystallize, leaving impurities behind in the solvent (mother liquor).

| Compound | Recrystallization Solvent(s) | Key Process Details | Reference |

| [1,4′]Bipiperidinyl-1′-carbonyl chloride hydrochloride | Toluene | Crystallization from a suitable solvent. | google.com |

| [1,4′]Bipiperidinyl-1′-carbonyl chloride hydrochloride | Acetonitrile (as co-solvent) | Used as an additional distillation solvent to raise the distillation temperature and remove the primary reaction solvent (e.g., methylene chloride). | google.com |

| [1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride | Concentrated Hydrochloric Acid | Refluxing for 10-20 hours, followed by cooling to 0-30°C and standing for 24-54 hours to crystallize. | |

| Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride | Ethyl acetate / Aqueous Hydrochloric Acid | The ester precursor is dissolved in ethyl acetate, treated with aqueous HCl, and stirred for 3 hours before concentration. | chemicalbook.com |

Stereoselective Synthesis of 1,4'-Bipiperidine Derivatives

The synthesis of stereochemically pure piperidine derivatives is of immense importance, as the specific three-dimensional arrangement of atoms can be critical to the biological activity of pharmaceutical compounds. google.com Consequently, significant research has been dedicated to developing stereoselective methods for synthesizing chiral 1,4'-bipiperidine derivatives. These methods aim to control the formation of specific stereoisomers, leading to enantiomerically pure or enriched products.

One established strategy is the use of chiral auxiliaries. For instance, the asymmetric synthesis of (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide, a key fragment of a potent dual NK1/NK2 antagonist, was achieved using a diastereoselective Michael addition that employed an Evans' auxiliary. duke.edu This approach allows for the introduction of chirality in a controlled manner, which can then be carried through subsequent synthetic steps.

Catalyst-controlled reactions represent another powerful avenue for stereoselective synthesis. Chiral rhodium catalysts have been effectively used for C-H functionalization of piperidine rings. Depending on the catalyst and the protecting group on the piperidine nitrogen, site-selective and stereoselective functionalization can be achieved at the C2 or C4 positions. d-nb.info For example, using Rh2(R-TCPTAD)4 as a catalyst for N-Boc-piperidine C-H functionalization can yield 2-substituted analogues with high stereoselectivity (e.g., 11:1 d.r., 93% ee). d-nb.info Furthermore, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a rapid method for preparing a variety of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn

Multi-component reactions also provide an efficient route to complex chiral structures. The three-component Castagnoli-Cushman reaction (3C-CCR) has been applied to synthesize 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. researchgate.nettandfonline.com This reaction, involving a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate, can produce diastereomerically pure trans-configured products. tandfonline.com

| Method / Reaction Type | Derivative Type | Catalyst / Chiral Auxiliary | Stereoselectivity Achieved | Reference |

| Diastereoselective Michael Addition | (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide | Evans' auxiliary | High diastereoselectivity, leading to enantiopure product. | duke.edu |

| Rhodium-Catalyzed C-H Functionalization | 2-Substituted N-Boc-piperidine derivatives | Rh2(R-TCPTAD)4 | 11:1 d.r., 93% ee | d-nb.info |

| Rhodium-Catalyzed Reductive Transamination | Chiral 2-substituted piperidines | [Cp*RhCl2]2 with chiral primary amine | Excellent diastereo- and enantio-selectivities. | dicp.ac.cn |

| Three-Component Castagnoli-Cushman Reaction (3C-CCR) | 3-Substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | None (reaction control) | Diastereomerically pure (trans-configured). | tandfonline.com |

Spectroscopic and Crystallographic Characterization of 1,4 Bipiperidine Hydrochloride and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,4'-Bipiperidine hydrochloride and its derivatives. It provides information on the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the bipiperidine structure. For instance, in the ¹H NMR spectrum of 4,4'-Bipiperidine dihydrochloride (B599025), recorded at 400 MHz in D₂O, characteristic signals are observed for the different protons in the piperidine (B6355638) rings. chemicalbook.com The chemical shifts (δ) for these protons typically appear in the range of 1.4 to 3.5 ppm. Specifically, the protons on the carbon atoms adjacent to the nitrogen atoms show distinct chemical shifts due to the electron-withdrawing effect of the nitrogen. chemicalbook.com

¹H NMR Data for 4,4'-Bipiperidine dihydrochloride in D₂O

| Assignment | Chemical Shift (ppm) |

| A | 3.462 |

| B | 2.981 |

| C | 2.005 |

| D | 1.53 |

| E | 1.44 |

| Data sourced from ChemicalBook chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For analogs such as [1,4'-Bipiperidine]-1'-carbonyl chloride, the carbonyl carbon exhibits a characteristic signal around 170–175 ppm. In another analog, meso-bipiperidine with electron-donating methyl and methoxy (B1213986) groups, the ¹³C NMR spectrum in CDCl₃ reveals distinct signals for the various carbon atoms in the bipiperidine and pyridine (B92270) rings. semanticscholar.org

¹³C NMR Data for a meso-bipiperidine analog in CDCl₃

| Chemical Shift (ppm) |

| 164.00 |

| 158.72 |

| 148.00 |

| 126.43 |

| 124.71 |

| 59.69 |

| 58.98 |

| 54.51 |

| 48.42 |

| 21.05 |

| 20.72 |

| 19.59 |

| 13.21 |

| 10.92 |

| Data sourced from Semantic Scholar semanticscholar.org |

Advanced NMR Techniques for Stereochemical Analysis

To unravel the three-dimensional structure and stereochemistry of this compound and its analogs, advanced NMR techniques are employed. longdom.org Two-dimensional (2D) NMR methods like Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. longdom.orgelsevierpure.com COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the piperidine rings. longdom.org NOESY and ROESY provide information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule. longdom.orgelsevierpure.com These techniques, sometimes used in conjunction with chiral solvating or derivatizing agents, can help in assigning the absolute configuration of stereocenters. numberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For example, in the analysis of a derivative, Daunorubicin-10-1,4'-bipiperidine-1'-carboxylate, the calculated exact mass for the protonated molecule [M+H]⁺ was 709.3232, with the experimentally found value being 709.3221, confirming its molecular formula as C₄₀H₄₆O₈N₄. rsc.org This level of precision is critical for the unambiguous identification of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules like this compound and its derivatives. nih.gov In the analysis of [1,4'-Bipiperidine]-1'-carbonyl chloride, ESI-MS can be used to identify the molecular ion peak. Similarly, for manganese complexes of bipiperidine ligands, ESI-MS has been used to confirm the identity and purity of the synthesized compounds. semanticscholar.org The technique often reveals the protonated molecule [M+H]⁺, providing a direct measure of the molecular weight. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 1,4'-Bipiperidine and its derivatives, IR spectroscopy provides key insights into their structural features. The hydrochloride salt of 1,4'-Bipiperidine exhibits characteristic absorption bands that confirm the presence of specific chemical bonds.

The IR spectrum of 1,4'-Bipiperidine dihydrochloride, a closely related analog, shows a broad absorption in the region of 2727–2431 cm⁻¹, which is indicative of the N-H stretching vibrations of the piperidinium (B107235) cation. The presence of a band at 1608 cm⁻¹ corresponds to the N-H bending vibration. Furthermore, the C-H stretching vibrations of the piperidine rings are observed as a series of bands between 2955 and 2854 cm⁻¹. The C-N stretching vibrations typically appear in the fingerprint region of the spectrum, providing further evidence of the piperidine ring structure.

A study on a series of N-substituted 4-(piperidin-4-yl)piperidine derivatives also utilized IR spectroscopy for structural confirmation. For instance, the IR spectrum of 4-(1-acetylpiperidin-4-yl)piperidine hydrochloride displayed a strong absorption band at 1630 cm⁻¹ characteristic of the amide C=O stretching vibration. This, along with other characteristic peaks, confirmed the successful modification of the 1,4'-Bipiperidine core.

The table below summarizes the characteristic IR absorption bands for 1,4'-Bipiperidine derivatives.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H (in hydrochloride salt) | Stretch | 272 |

Computational Chemistry and Theoretical Modeling of 1,4 Bipiperidine Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic properties and reactivity of molecules. For 1,4'-Bipiperidine hydrochloride, these methods are particularly useful in elucidating its stability and spectroscopic characteristics.

Density Functional Theory (DFT) for Energy Barriers and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the energy barriers and stability of chemical compounds like this compound.

The stability of the this compound is influenced by the protonation of one of the nitrogen atoms, which affects the charge distribution and intermolecular interactions. DFT can model these effects and predict the most stable conformations of the protonated molecule.

| Compound | Method | Parameter | Calculated Value | Experimental Value |

| [Pd(BHEP)Cl2] | DFT/B3LYP/LANL2DZ | Bond Length Pd1–N4 | - | 2.068(2) Å |

| [Pd(BHEP)Cl2] | DFT/B3LYP/LANL2DZ | Bond Length Pd1–N7 | - | 2.083(2) Å |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data.

Machine learning models, trained on extensive datasets of molecular properties, are emerging as a powerful tool for predicting spectroscopic constants with high accuracy. mpg.de These models can learn the complex relationships between molecular structure and spectroscopic output, potentially accelerating the identification and characterization process. For instance, by inputting the atomic composition and connectivity of this compound, these models can predict its characteristic NMR chemical shifts and IR absorption frequencies. mpg.de

| Technique | Data |

| IR (KBr) | 2934, 2852, 1698, 1659, 1590, 1339, 1234 cm⁻¹ |

| ¹H NMR (CDCl₃) | 1.45–1.46 (m, 2H, pip. C3-H), 1.63–1.64 (m, 4H, pip. C4,5-H), 2.50–2.52 (m, 4H, pip. C2,6-H), 3.90 (t, 2H, NCH₂CH₂S), 4.40 (t, 2H, NCH₂CH₂S), 7.73 (t, 2H, Harom), 8.35–8.40 (m, 4H, Harom) |

| ¹³C NMR (CDCl₃) | 24.57 (pip. C4), 25.92 (pip. C3,5), 34.02 (NCH₂CH₂S), 38.62 (NCH₂CH₂S), 50.31 (pip. C2,6), 60.36 (pip. C1), 122.21, 127.02, 127.31, 130.82, 131.50, 134.16 (aryl), 163.59 (2 × C=O), 195.90 (C=S) |

| HRMS (ESI) | m/z Calcd for C₂₅H₂₈N₃O₂S₂Na⁺ [M+Na]⁺ 504.1491. Found: 504.1488 |

Reaction Path Screening and Mechanistic Elucidation through Simulation

Computational simulations are crucial for mapping out reaction pathways and understanding the underlying mechanisms of chemical transformations.

Identification of Intermediates and Transition States

Reaction path screening tools, often integrated with quantum chemistry software like Gaussian or ORCA, can simulate the formation of intermediates and transition states. This allows for the identification of kinetically favorable pathways in the synthesis of this compound and its derivatives. By visualizing the structures of these transient species, chemists can gain a deeper understanding of the reaction mechanism.

For complex reactions, identifying all relevant intermediates and transition states experimentally can be challenging. Computational screening provides a systematic way to explore the potential energy surface and pinpoint the most likely reaction coordinates.

Simulation of Solvent Effects on Reaction Pathways

The solvent environment can significantly influence reaction pathways and rates. Molecular dynamics (MD) simulations offer a powerful method to study these solvent effects at an atomic level. easychair.org By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the reacting species and affect the energetics of the reaction. easychair.org

Both explicit and implicit solvent models can be used to simulate these effects. easychair.org Explicit models provide a more detailed picture but are computationally more demanding, while implicit models offer a more averaged representation of the solvent. easychair.org These simulations can reveal how the solvent stabilizes or destabilizes intermediates and transition states, thereby altering the preferred reaction pathway. easychair.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1,4'-Bipiperidine, which consists of two interconnected piperidine (B6355638) rings, MD simulations are invaluable for exploring its conformational landscape. nih.gov The conformation of the molecule, which describes the spatial arrangement of its atoms, can significantly impact its chemical and biological properties.

Machine Learning Approaches for Synthesis Optimization and Property Prediction

Machine learning (ML) has emerged as a powerful tool in chemical research, offering the potential to significantly accelerate the discovery and development of new compounds by predicting their properties and optimizing their synthetic routes. nih.gov For complex structures like this compound, ML models can be trained on existing data to learn the intricate relationships between molecular features and experimental outcomes. These models can then be used to predict the properties of novel, unsynthesized derivatives and to suggest optimal reaction conditions, thereby reducing the time and cost associated with experimental trial and error. nih.gov

Recent advancements in ML, particularly in the development of graph neural networks and other deep learning architectures, have enabled more accurate predictions of molecular properties. nih.gov These methods can learn directly from the 2D or 3D structure of a molecule, capturing subtle structural nuances that influence its behavior. nih.govarxiv.org For instance, a study on a related compound, 1,3'-Bipiperidine-4-carboxamide hydrochloride, highlights how ML models can be trained on existing bioactivity data, such as IC₅₀ values, to prioritize which new derivatives to synthesize. This approach helps to focus laboratory efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning that are widely used in drug discovery and materials science. nih.govnih.gov These models build a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. nih.govnih.gov For analogs of 1,4'-Bipiperidine, such as piperine (B192125) or other piperazine (B1678402) derivatives, QSAR models have been successfully developed. nih.govnih.gov For example, a QSAR study on piperine analogs identified key molecular descriptors, such as the partial negative surface area and the molecular shadow, that correlate with their inhibitory activity against bacterial efflux pumps. nih.gov Such models can guide the modification of the 1,4'-Bipiperidine scaffold to enhance desired properties.

The predictive power of these models is highly dependent on the quality and quantity of the training data. nih.gov Public and proprietary databases containing experimental data on a wide range of compounds are often used to train these models. nih.gov The table below illustrates the types of physicochemical properties that can be predicted using ML-based QSPR models.

| Predicted Property | Machine Learning Model Type | Typical Descriptors Used |

| Octanol-water partition coefficient (logP) | Gradient Boosting, Neural Networks | Topological, Electronic, Geometric |

| Aqueous Solubility (logS) | Support Vector Machines, Random Forest | Molecular weight, Polar Surface Area |

| Melting Point | Graph Convolutional Neural Networks | Molecular graph, Connectivity indices |

| Boiling Point | Random Forest, Gradient Boosting | van der Waals volume, Hydrogen bond donors/acceptors |

| Bioactivity (e.g., IC₅₀) | Deep Neural Networks, QSAR | Molecular fingerprints, Pharmacophore features |

This table presents a generalized view of property prediction using machine learning and is not specific to this compound.

Addressing Discrepancies in Experimental Data through Computational Validation

Computational chemistry provides a powerful framework for validating and interpreting experimental data, as well as for resolving inconsistencies that may arise from experimental measurements. nih.gov For a molecule like this compound, theoretical calculations can offer a microscopic view of its structure, energetics, and properties, which can be compared with macroscopic experimental data.

One common application is the use of computational methods to predict spectroscopic data. For example, by using methods like Density Functional Theory (DFT), it is possible to calculate the expected infrared (IR), Raman, and NMR spectra of this compound. nih.gov These simulated spectra can then be compared with experimentally obtained spectra. This comparison can help to confirm the identity and purity of a synthesized compound. nih.gov Furthermore, if there are ambiguous or overlapping peaks in the experimental spectrum, the computational results can aid in their assignment to specific molecular vibrations or chemical shifts. nih.gov

Molecular dynamics (MD) simulations are another computational tool that can be used to validate experimental findings. For instance, MD simulations can be employed to study the conformational preferences of the this compound molecule in different solvents or to simulate its interaction with a biological target, such as a protein receptor. The insights gained from these simulations can help to explain experimental observations related to the compound's solubility, stability, or biological activity. In a study of a related compound, 1,3'-Bipiperidine-4-carboxamide hydrochloride, MD simulations were proposed to understand its interactions with enzymes or G-protein coupled receptors, which could help to rationalize its observed biological effects.

Computational methods are also invaluable for investigating the solid-state properties of crystalline materials like this compound. Crystal structure prediction methods can be used to generate and rank possible crystal packings based on their lattice energies. researchgate.net These predicted structures can then be compared with the experimentally determined crystal structure from X-ray diffraction. This can be particularly useful in cases where experimental structure determination is challenging or to understand polymorphism. A study on dapsone:bipyridine cocrystals demonstrated how computational screening and crystal structure prediction can guide the discovery of new solid forms and explain different crystallization behaviors observed experimentally. researchgate.netacs.org

The following table summarizes how computational methods can be applied to address discrepancies in experimental data for a compound like this compound.

| Experimental Technique | Potential Discrepancy | Computational Validation Method | Insights Provided |

| NMR Spectroscopy | Ambiguous peak assignments | DFT-based NMR chemical shift calculation | Correct assignment of signals to specific atoms |

| Infrared Spectroscopy | Overlapping vibrational bands | DFT-based vibrational frequency calculation | Identification of individual vibrational modes |

| X-ray Crystallography | Difficulty in obtaining single crystals | Crystal structure prediction, Powder X-ray diffraction simulation | Plausible crystal packing arrangements, validation of powder diffraction data |

| Biological Assays | Unexpectedly low or high activity | Molecular docking, Molecular dynamics simulations | Plausible binding modes, interaction energies with target |

| Solubility Measurements | Inconsistent results in different solvents | Solvation free energy calculations | Theoretical solubility trends, effect of solvent on conformation |

This table provides illustrative examples of how computational chemistry can be used to validate experimental data and is not based on specific published data for this compound.

Reactivity and Derivatization Studies of 1,4 Bipiperidine Hydrochloride

N-Alkylation Reactions for Scaffold Diversification

The nitrogen atoms in the 1,4'-bipiperidine scaffold are nucleophilic and can readily undergo N-alkylation reactions. This allows for the introduction of a wide variety of substituents, leading to a diverse range of molecular structures. The reaction typically involves treating the 1,4'-bipiperidine with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction's outcome, with options like potassium carbonate in DMF or sodium hydride in DMF being common. researchgate.net

For instance, the N-alkylation of aniline (B41778) derivatives has been successfully achieved using a bipyridyl metal-organic framework supported cobalt catalyst, highlighting a sustainable approach that utilizes alcohols as alkylating agents and produces water as the only byproduct. rsc.org While this example doesn't directly involve 1,4'-bipiperidine, the principles of N-alkylation are transferable. The reaction conditions for the N-alkylation of piperidine (B6355638) often involve using an alkyl bromide or iodide in anhydrous acetonitrile (B52724). researchgate.net To favor monoalkylation, the alkyl halide can be added slowly to an excess of the piperidine. researchgate.net

The diversification of the 1,4'-bipiperidine scaffold through N-alkylation is a key strategy in medicinal chemistry. For example, the synthesis of histamine (B1213489) H3 receptor antagonists involved the introduction of diversity at the 6-position of a pyridine (B92270) ring attached to a 2-(1,4'-bipiperidin-1'-yl)thiazole core to enhance potency. nih.gov

Table 1: Examples of N-Alkylation Reactions on Piperidine Scaffolds

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |

| Piperidine | Alkyl bromide/iodide | N-Alkylpiperidinium salt | Anhydrous acetonitrile | researchgate.net |

| Aniline | Benzyl (B1604629) alcohol | N-Benzylaniline | Bipyridyl metal-organic framework supported cobalt catalyst | rsc.org |

| 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine | Various alkylating agents | 6-substituted derivatives | Not specified | nih.gov |

Acylation Reactions for Amide and Ester Formation

The secondary amine in the 1,4'-bipiperidine structure can be acylated to form amides. This is a common transformation in organic synthesis and drug discovery. khanacademy.org Acylation can be achieved using various acylating agents, such as acyl chlorides or anhydrides. youtube.com For example, 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride is a key intermediate synthesized by reacting 4-piperidinopiperidine (B42443) with a chlorocarbonyl agent like triphosgene (B27547). This reactive intermediate can then be used to form amides by reacting with amines.

While direct ester formation from the piperidine nitrogen is not typical, derivatization of the 1,4'-bipiperidine scaffold can lead to the introduction of ester functionalities. For example, a synthetic route to [1,4']bipiperidinyl-4-carboxylic acid ethyl ester involves the treatment of 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate with HCl in ethyl acetate (B1210297). chemicalbook.com Furthermore, amides can be converted to esters through nickel-catalyzed activation of the amide C-N bond, a process that has been shown to be effective under mild conditions. nih.gov

Table 2: Examples of Acylation and Related Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4-Piperidinopiperidine | Triphosgene | 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | Acylation | |

| 1'-tert-Butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate | HCl in EtOAc | [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester | Ester formation (via deprotection) | chemicalbook.com |

| Amides | Methanol | Esters | Nickel-catalyzed C-N activation | nih.gov |

| Carboxylic acids | Amines | Amides | Direct condensation | libretexts.org |

Nucleophilic Substitution Reactions Involving Piperidine Nitrogen Atoms

The nitrogen atoms of 1,4'-bipiperidine are nucleophilic and can participate in nucleophilic substitution reactions. thermofisher.com In these reactions, the lone pair of electrons on the nitrogen attacks an electrophilic center, leading to the displacement of a leaving group. youtube.comyoutube.com This reactivity is fundamental to the N-alkylation and N-acylation reactions discussed previously.

The hydrochloride salt form of 1,4'-bipiperidine can enhance its stability for storage and reactivity in subsequent synthetic steps compared to the free base. The reactivity of the piperidine nitrogen allows for its use as a building block in the synthesis of more complex molecules. For instance, the synthesis of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride involves the nucleophilic attack of the piperidine nitrogen on a chlorocarbonyl agent. The rate and mechanism of nucleophilic substitution reactions (SN1 or SN2) depend on factors such as the substrate, nucleophile, leaving group, and solvent. youtube.com

Oxidation and Reduction Reactions of the Bipiperidine Core

The 1,4'-bipiperidine core is generally stable under normal conditions but can be incompatible with strong oxidizing agents. thermofisher.com Information specifically on the oxidation and reduction reactions of the 1,4'-bipiperidine hydrochloride core is limited in the provided search results. However, general principles of amine chemistry suggest that the nitrogen atoms could be oxidized under harsh conditions. The piperidine ring itself is a saturated heterocycle and would require significant energy to undergo oxidation. Reduction of the bipiperidine core is unlikely as it is already a fully saturated system.

Investigation of Structure-Reactivity Relationships in this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the properties of a lead compound. For derivatives of 1,4'-bipiperidine, SAR studies have been conducted to enhance biological activity and selectivity. For example, in the development of histamine H3 receptor antagonists, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized. nih.gov By introducing diversity at the 6-position of the pyridine ring, researchers aimed to improve in vitro potency and reduce off-target effects. nih.gov

Similarly, SAR studies on biphenyl (B1667301) pyridazinone derivatives as PDE4 inhibitors involved modifying the structure to improve enzymatic potency. nih.gov These studies highlight how systematic modifications to the 1,4'-bipiperidine scaffold and its derivatives can lead to compounds with improved pharmacological profiles. The reactivity of the piperidine nitrogens allows for the facile introduction of various functional groups, making it a versatile scaffold for SAR exploration. fishersci.ca

Applications of 1,4 Bipiperidine Hydrochloride As a Chemical Reagent in Advanced Organic Synthesis

Precursor in the Synthesis of Topoisomerase Inhibitors (e.g., Irinotecan)

1,4'-Bipiperidine hydrochloride is a key component in the synthesis of the potent topoisomerase inhibitor, Irinotecan (B1672180). nih.govnih.gov Irinotecan is a water-soluble analog of camptothecin (B557342), a natural extract from the Chinese tree Camptotheca acuminata. nih.govnih.gov The inclusion of the bis-piperidine side chain, derived from 1,4'-bipiperidine, significantly enhances the water solubility of the final drug compound. nih.gov

The synthesis of Irinotecan involves the reaction of 7-ethyl-10-hydroxy-camptothecin with [1,4']-bipiperidinyl-1'-carbonyl chloride, a derivative of 1,4'-bipiperidine. google.com This reaction forms a carbamate (B1207046) ester linkage, attaching the bipiperidine moiety to the camptothecin core. nih.gov The process is carefully controlled to ensure high purity of the final product, with methods developed to eliminate any excess of the bipiperidinyl-1'-carbonyl chloride reagent. google.com

Irinotecan functions as a prodrug, which is metabolized in the body to its active form, SN-38. nih.gov This active metabolite is approximately 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself. nih.gov By forming a complex with the topoisomerase I-DNA complex, SN-38 blocks DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Key Intermediates in Irinotecan Synthesis

| Intermediate | Role in Synthesis |

| This compound | Starting material for the bipiperidine side chain |

| [1,4']-Bipiperidinyl-1'-carbonyl chloride | Reagent for introducing the bipiperidine moiety |

| 7-Ethyl-10-hydroxy-camptothecin | Core structure of the drug |

| Irinotecan | Final prodrug |

| SN-38 | Active metabolite |

Building Block for Macrocyclic Ureas and Phosphodiesterase Inhibitors

The structural framework of this compound makes it a valuable building block for the synthesis of macrocyclic ureas and phosphodiesterase (PDE) inhibitors. Macrocyclic ureas are a class of compounds with interesting pharmacological properties, often used as analogs of bioactive compounds. huji.ac.il The synthesis of these molecules can involve the cyclization of diamines with reagents like phosgene (B1210022) or its derivatives. clockss.org

In the context of phosphodiesterase inhibitors, the bipiperidine moiety can be incorporated into the molecular structure to optimize activity and selectivity. For instance, dual PDE3/4 inhibitors have been designed with anti-inflammatory and bronchodilatory properties for treating respiratory diseases. nih.gov The structural features of these inhibitors are crucial for their potent and selective action. nih.gov While direct synthesis examples using this compound for these specific dual inhibitors are not detailed, the piperidine (B6355638) motif is a common feature in many PDE inhibitors.

Intermediate in the Development of Chemokine Modulators (e.g., CCR3 Antagonists)

This compound serves as an important intermediate in the creation of chemokine modulators, particularly CCR3 antagonists. The piperidine scaffold is a key structural element in the design of these antagonists. Research has shown that modifying linear, unselective CCR3 antagonist leads by incorporating a piperidine ring can result in compounds with significantly improved binding affinity and selectivity. nih.gov

For example, the synthesis of 2,4-disubstituted piperidines has led to the development of potent and selective CCR3 antagonists. nih.gov These compounds are designed to interact specifically with the CCR3 receptor, which is involved in inflammatory responses. The strategic placement of substituents on the piperidine ring is critical for achieving high potency and selectivity against a wide range of other receptors. nih.gov

Utilization in the Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The development of oral calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine has utilized 1,4'-bipiperidine derivatives. nih.gov These antagonists offer a safer alternative to triptans as they are not vasoconstrictors. nih.gov A notable example is the high-affinity CGRP receptor antagonist, rimegepant (B610484) (Nurtec® ODT), which has been approved for migraine treatment. nih.gov

The synthesis of such antagonists can involve complex multi-step procedures where piperidine-containing fragments are key building blocks. For instance, in the synthesis of a dual carbon-14-labeled CGRP receptor antagonist for metabolic studies, the piperidine moiety is a central part of the molecular architecture. nih.gov The specific structure of the bipiperidine or related piperidinyl-piperidine fragment contributes to the compound's ability to bind effectively to the CGRP receptor. nih.govnih.gov

Role in the Generation of Other Bioactive Scaffolds (e.g., Camptothecin Analogs, Poly(ADP-ribose) Polymerase Inhibitors)

The utility of this compound extends to the synthesis of various other bioactive scaffolds, including analogs of camptothecin and inhibitors of poly(ADP-ribose) polymerase (PARP). The synthesis of novel camptothecin analogs aims to improve properties such as water solubility and antitumor activity. nih.gov The bipiperidine moiety is a valuable addition to achieve these enhancements. nih.gov

In the field of PARP inhibitors, which are a class of anticancer drugs, the piperidine ring is a common structural feature. nih.gov The design and synthesis of potent PARP inhibitors often involve the incorporation of cyclic amine-containing fragments. nih.gov For example, benzimidazole (B57391) carboxamide derivatives containing a piperidine ring have shown significant PARP1/2 inhibitory activity and selective antiproliferative effects against cancer cell lines. nih.gov The synthesis of these complex molecules can utilize piperidine-based intermediates to construct the final bioactive compound. nih.gov

Application in the Construction of Supramolecular Structures and Photonic Materials

Beyond pharmaceuticals, 1,4'-bipiperidine and its derivatives are employed in the construction of supramolecular structures. These are complex assemblies of molecules held together by non-covalent interactions. For example, macrocyclic bis(ureas) have been synthesized and studied for their ability to complex with anions. beilstein-journals.org While these specific examples may not directly use this compound, the underlying principle of using piperidine-containing building blocks is relevant. The ability of such macrocycles to form host-guest complexes opens up possibilities for their use as nanoreactors and in the development of functional materials. sc.edu The rigid yet flexible nature of the piperidine ring system can be exploited to create specific three-dimensional architectures with unique chemical and physical properties.

Mechanistic Investigations of Reactions Involving 1,4 Bipiperidine Hydrochloride and Its Derivatives

Study of Reaction Mechanisms in the Formation of Carbonyl Chloride Derivatives

The formation of [1,4'-bipiperidine]-1'-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, proceeds through the reaction of 1,4'-Bipiperidine with a phosgene (B1210022) equivalent. google.com The reaction is typically carried out using the hydrochloride salt of 1,4'-Bipiperidine, as the free base in its crystalline form can be unstable. google.com

The fundamental mechanism involves the nucleophilic attack of the secondary amine of the 4-piperidinopiperidine (B42443) on the electrophilic carbonyl carbon of phosgene. This addition is followed by the elimination of a chloride ion to form the desired carbonyl chloride product. The reaction is exothermic and requires careful temperature control. google.com Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, is often used. In the reaction environment, triphosgene decomposes to form phosgene, which then reacts with the bipiperidine. google.com

The choice of solvent plays a critical role in the reaction's outcome. Studies have shown that using methylene (B1212753) chloride as the solvent significantly minimizes the formation of dimeric impurities. google.com The proposed mechanism for dimer formation involves the reaction of the newly formed and highly reactive [1,4']bipiperidinyl-1'-carbonyl chloride with a second molecule of 4-piperidinopiperidine. The use of methylene chloride appears to suppress this side reaction, leading to a purer product. google.com The process involves adding a solution of 4-piperidinopiperidine to a solution of triphosgene in methylene chloride. google.com After the reaction, a portion of the solvent is distilled off, and often an additional solvent is used to raise the distillation temperature to remove impurities. google.com

Table 1: Effect of Solvent on Dimer Impurity in Carbonyl Chloride Synthesis

| Solvent | Dimer Impurity Percentage | HPLC Purity | Reference |

| Methylene Chloride | < 1% | 99.2% | google.com |

| Other Solvents (not specified) | > 5% | Lower | google.com |

The resulting [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride is a stable, crystalline solid, which is often isolated and used in subsequent reactions, such as the synthesis of irinotecan (B1672180) by reacting it with 7-ethyl-10-hydroxy camptothecin (B557342) in the presence of a base like pyridine (B92270). google.comgoogleapis.com

Elucidation of Catalytic Cycles in Metal-Complex Mediated Transformations

While specific literature detailing 1,4'-Bipiperidine as a ligand in metal-catalyzed transformations is sparse, its structural motifs are analogous to ligands commonly used in cross-coupling reactions. Diamines and bipyridine compounds are well-established ligands in palladium-catalyzed reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. mdpi.comnih.govnih.gov The mechanistic principles of these catalytic cycles can be extrapolated to understand the potential role of 1,4'-Bipiperidine derivatives.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or alkyl halide (R-X), oxidizing to a Pd(II) complex.

Transmetalation (for Suzuki, Negishi, etc.) or Ligand Exchange: The R group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing a halide. In amination reactions, the amine coordinates to the palladium center.

Reductive Elimination: The two organic fragments (e.g., the aryl group and the nucleophile) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. youtube.com

A 1,4'-Bipiperidine derivative could serve as a bidentate ligand (L), coordinating to the palladium center through its two nitrogen atoms. This coordination would stabilize the metal complex and influence its reactivity and selectivity. The ligand's steric and electronic properties are crucial for facilitating the elementary steps of the catalytic cycle and preventing catalyst deactivation. nih.gov For example, bulky, electron-donating ligands are known to promote both oxidative addition and reductive elimination. nih.gov The piperidine (B6355638) rings of 1,4'-Bipiperidine would provide a specific steric environment that could be tuned by adding substituents.

Examination of Enantioselective Reaction Pathways

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, a critical goal in modern pharmacology. youtube.com This is typically achieved using a chiral catalyst or auxiliary. While there are no prominent examples directly using chiral 1,4'-Bipiperidine hydrochloride, the principles of asymmetric catalysis can be applied to understand how such a molecule could direct a reaction pathway. nih.gov

A hypothetical enantioselective transformation using a chiral derivative of 1,4'-Bipiperidine would involve creating a chiral ligand that, when coordinated to a metal center, forms an asymmetric catalytic environment. For instance, substituents could be placed on the piperidine rings to create a C2-symmetric chiral ligand.

The mechanism of enantioselection arises from the diastereomeric transition states formed during the reaction. The chiral catalyst-substrate complex can exist in two primary forms (pro-R and pro-S). The chiral ligand creates a sterically and/or electronically differentiated environment, making one transition state significantly lower in energy than the other. The reaction proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer in excess.

For example, in an asymmetric hydrogenation, the substrate would coordinate to the chiral metal complex. nih.gov The chiral bipiperidine ligand would dictate the facial selectivity of the hydride transfer to the prochiral substrate, resulting in a high enantiomeric excess (ee) of the product. nih.gov The effectiveness of the enantioselection depends on the precise structure of the ligand and its interaction with both the metal and the substrate.

Analysis of Side Product Formation and Reaction Selectivity

In chemical synthesis, controlling selectivity and minimizing side products is paramount for achieving high purity and yield. In reactions involving this compound, several side products have been identified and studied.

As mentioned in Section 7.1, a significant side product in the formation of [1,4']bipiperidinyl-1'-carbonyl chloride is a dimeric impurity. google.com This dimer is formed when the product of the initial reaction acts as an electrophile and reacts with another molecule of the starting 4-piperidinopiperidine.

Proposed Mechanism of Dimer Formation:

Step 1: 4-Piperidinopiperidine + Phosgene → [1,4']Bipiperidinyl-1'-carbonyl chloride + HCl

Step 2 (Side Reaction): [1,4']Bipiperidinyl-1'-carbonyl chloride + 4-Piperidinopiperidine → Dimer + HCl

The selectivity of the reaction is therefore highly dependent on the conditions. The use of methylene chloride as a solvent has been shown to reduce the formation of this dimer to less than 1%, compared to over 5% in other solvent systems. google.com

Another documented impurity arises during the synthesis of the anticancer drug Irinotecan, where [1,4']bipiperidinyl-1'-carbonyl chloride is a key reagent. A bis-bipiperidine impurity, (S)-4,11-diethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,9-diyl bis([1,4'-bipiperidine]-1'-carboxylate), has been identified. googleapis.com This side product likely forms from the reaction of two molecules of [1,4']bipiperidinyl-1'-carbonyl chloride with the di-hydroxy precursor of irinotecan or a related species, leading to a double substitution. Careful control of stoichiometry and reaction conditions is necessary to avoid its formation. googleapis.com

Table 2: Characterized Side Products in Reactions with 1,4'-Bipiperidine Derivatives

| Reaction | Intended Product | Side Product | Reference |

| Phosgenation of 4-Piperidinopiperidine | [1,4']Bipiperidinyl-1'-carbonyl chloride | Dimer of 4-Piperidinopiperidine linked by a carbonyl group | google.com |

| Synthesis of Irinotecan | Irinotecan | (S)-4,11-diethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,9-diyl bis([1,4'-bipiperidine]-1'-carboxylate) | googleapis.com |

Future Directions and Emerging Research Avenues for 1,4 Bipiperidine Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-heterocycles often involves harsh reagents and generates significant chemical waste. The future of synthesizing 1,4'-bipiperidine hydrochloride and its derivatives lies in the adoption of greener, more sustainable methodologies. nih.govmdpi.com Research is shifting towards processes that minimize environmental impact by using renewable starting materials, reducing energy consumption, and employing safer solvents. mdpi.comacs.org

Key areas of development include:

Biocatalysis : The use of enzymes to construct and modify piperidine (B6355638) frameworks is a rapidly growing field. chemistryviews.orgsemanticscholar.org Biocatalytic methods, such as enzymatic C-H oxidation, offer a highly selective and environmentally benign way to produce functionalized piperidines from simple precursors. chemistryviews.orgnews-medical.netchemrxiv.org This approach can provide access to enantiopure derivatives that are difficult to obtain through traditional chemistry. chemrxiv.orgmdpi.com

Green Solvents : Moving away from chlorinated hydrocarbons towards safer alternatives like water, poly(ethylene glycol) (PEG), or bio-based solvents is a critical step. mdpi.comacs.org Water-based syntheses, in particular, are attractive for their low cost, safety, and minimal environmental footprint. mdpi.comajchem-a.com

Catalyst-Free and Metal-Free Approaches : Developing synthetic protocols that operate under catalyst-free or metal-free conditions reduces both cost and potential toxic metal contamination in the final product. researchgate.net

Flow Chemistry and Process Intensification : Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. Integrating these technologies can lead to more efficient and sustainable production of bipiperidine derivatives.

| Approach | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Phosgene (B1210022), strong acids/bases, heavy metal catalysts | Enzymes (e.g., lipases, hydroxylases), organocatalysts |

| Solvents | Chlorinated solvents (e.g., methylene (B1212753) chloride), aromatic hydrocarbons | Water, Poly(ethylene glycol) (PEG), ionic liquids, bio-based solvents mdpi.comacs.org |

| Conditions | High temperatures and pressures | Mild, ambient conditions, often solvent-free or in aqueous media nih.gov |

| Byproducts | Significant hazardous waste | Benign byproducts such as water and H2 rsc.org |

| Key Advantages | Well-established and understood | Reduced environmental impact, higher atom economy, improved safety, access to novel stereoisomers researchgate.net |

Exploration of New Chemical Transformations and Reactivity Patterns

While the 1,4'-bipiperidine core is well-established, research is continually uncovering novel ways to functionalize this scaffold, thereby expanding its utility in synthesis. researchgate.netmdpi.com Future exploration will focus on late-stage functionalization, which allows for the modification of complex molecules containing the bipiperidine motif, and the development of reactions that proceed with high chemo- and regioselectivity.

Emerging areas of reactivity include:

C-H Functionalization : Direct activation and functionalization of C-H bonds on the piperidine rings is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. nih.govmdpi.com This atom-economical approach provides direct access to a wide range of derivatives. mdpi.com

Photoredox Catalysis : The use of light to drive chemical reactions has opened up new avenues for the functionalization of N-heterocycles. mdpi.com Photoredox catalysis can facilitate transformations that are challenging to achieve with traditional thermal methods, often under milder conditions.

Radical-Mediated Reactions : The generation and subsequent reaction of radical intermediates offer unique reactivity patterns. mdpi.com Combining biocatalytic methods with radical cross-coupling enables the modular and rapid assembly of complex, three-dimensional piperidine derivatives. chemistryviews.orgnews-medical.netchemrxiv.org

Ring-Distortion Strategies : Novel synthetic sequences, such as the [4+4] photocycloaddition of 2-pyridones followed by Cope rearrangement and retro-Mannich reactions, are being explored to create unsymmetrically coupled bipiperidines. figshare.com